molecular formula C21H22N6O5 B11430356 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11430356
M. Wt: 438.4 g/mol
InChI Key: RGMXHACWDZDTIV-UHFFFAOYSA-N
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Description

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a palladium-catalyzed cross-coupling reaction.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached using a carbamoylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as apoptosis in cancer cells or modulation of neurotransmitter activity in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but lacks the triazole ring and ethoxyphenyl group.

    2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound also contains the benzodioxole moiety but differs in its overall structure and functional groups.

Uniqueness

The uniqueness of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of the triazole ring, benzodioxole moiety, and ethoxyphenyl group

Properties

Molecular Formula

C21H22N6O5

Molecular Weight

438.4 g/mol

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C21H22N6O5/c1-2-30-15-6-4-3-5-14(15)24-18(28)11-27-20(22)19(25-26-27)21(29)23-10-13-7-8-16-17(9-13)32-12-31-16/h3-9H,2,10-12,22H2,1H3,(H,23,29)(H,24,28)

InChI Key

RGMXHACWDZDTIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

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